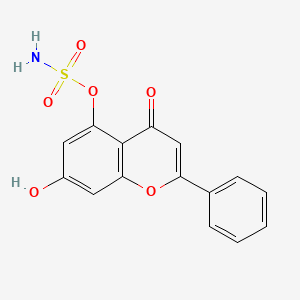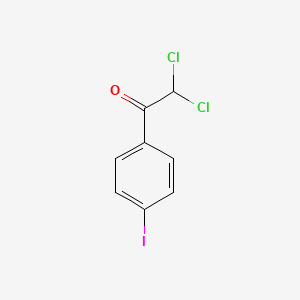
2,2'-(Fluoranthene-3,8-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Fluoranthene-3,8-diyl)dithiophene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of a fluoranthene core fused with two thiophene rings. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoranthene-3,8-diyl)dithiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Corey–Fuchs reaction followed by coupling reactions can be employed to develop π-conjugated systems . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Stille coupling reactions, which involve the use of organotin reagents and palladium catalysts, are commonly used in industrial settings due to their efficiency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Fluoranthene-3,8-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene rings .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2’-(Fluoranthene-3,8-diyl)dithiophene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in bioimaging and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors. Its high charge mobility and stability make it suitable for use in OFETs, OLEDs, and solar cells .
Mécanisme D'action
The mechanism by which 2,2’-(Fluoranthene-3,8-diyl)dithiophene exerts its effects is primarily related to its electronic structure. The extended π-conjugation in the molecule allows for efficient charge transport, which is crucial for its performance in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems, leading to enhanced electronic properties .
Comparaison Avec Des Composés Similaires
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound also features fused thiophene rings and is used in similar applications in organic electronics.
2,2′-Bithiophene: Another related compound used in the synthesis of conjugated polymers for electronic applications.
Uniqueness: 2,2’-(Fluoranthene-3,8-diyl)dithiophene is unique due to its combination of a fluoranthene core with thiophene rings, which provides a balance of stability and electronic properties. This makes it particularly suitable for high-performance electronic devices .
Propriétés
Numéro CAS |
848358-76-9 |
|---|---|
Formule moléculaire |
C24H14S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(3-thiophen-2-ylfluoranthen-8-yl)thiophene |
InChI |
InChI=1S/C24H14S2/c1-4-18-17(23-7-3-13-26-23)10-11-20-16-9-8-15(22-6-2-12-25-22)14-21(16)19(5-1)24(18)20/h1-14H |
Clé InChI |
KHBOKMTYVKBXQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)


![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)

